N-(2-ethoxyphenyl)-N'-(2-methylphenyl)urea
Description
Properties
IUPAC Name |
1-(2-ethoxyphenyl)-3-(2-methylphenyl)urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O2/c1-3-20-15-11-7-6-10-14(15)18-16(19)17-13-9-5-4-8-12(13)2/h4-11H,3H2,1-2H3,(H2,17,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVWPXRINJVQGSN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)NC2=CC=CC=C2C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10304182 | |
| Record name | ST50182108 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10304182 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
76393-66-3 | |
| Record name | NSC164447 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=164447 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | ST50182108 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10304182 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-ethoxyphenyl)-N’-(2-methylphenyl)urea typically involves the reaction of 2-ethoxyaniline with 2-methylaniline in the presence of a carbonylating agent such as phosgene or triphosgene. The reaction proceeds as follows:
-
Step 1: Formation of Isocyanate Intermediate
- 2-ethoxyaniline is treated with phosgene to form 2-ethoxyphenyl isocyanate.
- Reaction conditions: Anhydrous conditions, inert atmosphere (e.g., nitrogen), temperature around 0-5°C.
-
Step 2: Urea Formation
- The 2-ethoxyphenyl isocyanate is then reacted with 2-methylaniline to form N-(2-ethoxyphenyl)-N’-(2-methylphenyl)urea.
- Reaction conditions: Room temperature, solvent such as dichloromethane or toluene, and a base like triethylamine to neutralize the hydrochloric acid formed.
Industrial Production Methods
In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure better control over reaction conditions and to improve yield and purity. The use of safer carbonylating agents like triphosgene is preferred to minimize the hazards associated with phosgene.
Chemical Reactions Analysis
Types of Reactions
N-(2-ethoxyphenyl)-N’-(2-methylphenyl)urea can undergo various chemical reactions, including:
-
Oxidation: : The aromatic rings can be oxidized under strong oxidative conditions, leading to the formation of quinones.
- Common reagents: Potassium permanganate, chromium trioxide.
- Conditions: Acidic or basic medium, elevated temperatures.
-
Reduction: : The urea linkage can be reduced to form corresponding amines.
- Common reagents: Lithium aluminum hydride, borane.
- Conditions: Anhydrous conditions, inert atmosphere.
-
Substitution: : The ethoxy and methyl groups can be substituted with other functional groups through electrophilic aromatic substitution.
- Common reagents: Halogens, nitrating agents.
- Conditions: Catalysts like iron(III) chloride for halogenation, sulfuric acid for nitration.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Corresponding amines.
Substitution: Halogenated or nitrated derivatives of the original compound.
Scientific Research Applications
Chemistry
In chemistry, N-(2-ethoxyphenyl)-N’-(2-methylphenyl)urea is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various substitution patterns and the study of electronic effects in aromatic systems.
Biology
In biological research, this compound may be investigated for its potential as a pharmacophore. The presence of both ethoxy and methyl groups can influence its interaction with biological targets, making it a candidate for drug discovery studies.
Medicine
While specific medical applications may not be well-documented, compounds with similar structures have been explored for their potential as anti-inflammatory or anticancer agents. The urea linkage is a common motif in many biologically active molecules.
Industry
In the industrial sector, N-(2-ethoxyphenyl)-N’-(2-methylphenyl)urea can be used in the production of polymers, resins, and other materials where specific aromatic substitution patterns are desired.
Mechanism of Action
The mechanism by which N-(2-ethoxyphenyl)-N’-(2-methylphenyl)urea exerts its effects depends on its interaction with molecular targets. The compound can interact with enzymes, receptors, or other proteins through hydrogen bonding, hydrophobic interactions, and π-π stacking. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Substituent Position and Type
The following table summarizes key structural and functional differences between N-(2-ethoxyphenyl)-N'-(2-methylphenyl)urea and related compounds:
Functional Group Effects
- Ethoxy vs.
- Chloro vs. Methyl : Chlorine substituents (e.g., in N-(4-chlorophenyl)-N'-(2-ethoxyphenyl)urea) introduce electron-withdrawing effects, which could enhance stability but reduce solubility compared to methyl groups .
- Heterocyclic Moieties : Compounds like N-(2-chlorophenyl)-N'-(5,6-dimethyl-1,3-benzothiazol-2-yl)urea () incorporate benzothiazole rings, enabling interactions with hydrophobic enzyme pockets, unlike the purely aromatic target compound.
Biological Activity
N-(2-ethoxyphenyl)-N'-(2-methylphenyl)urea is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound this compound features a urea functional group that links two aromatic rings: one with an ethoxy substituent and the other with a methyl substituent. This structural configuration is significant as it influences the compound's interactions with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets such as enzymes and receptors. The urea linkage can facilitate hydrogen bonding and hydrophobic interactions, which are crucial for binding to active sites on proteins. This interaction may modulate the activity of these proteins, leading to various biological effects.
Biological Activities
- Antimicrobial Activity : Preliminary studies have indicated that this compound may possess antimicrobial properties. It has been investigated for its efficacy against several bacterial strains, suggesting potential applications in treating infections.
- Anticancer Properties : Research has shown that derivatives of urea compounds often exhibit anticancer activity. For instance, structurally similar compounds have demonstrated the ability to induce apoptosis in cancer cell lines through cell cycle arrest mechanisms.
- Neuropharmacological Effects : Some studies suggest that compounds with similar structures can act as positive allosteric modulators at nicotinic acetylcholine receptors (nAChRs), which are implicated in cognitive functions and neurodegenerative diseases.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antimicrobial | Effective against specific bacteria | |
| Anticancer | Induces apoptosis in cancer cells | |
| Neuropharmacological | Modulates nAChRs |
Case Study: Anticancer Activity
In a study examining the anticancer properties of urea derivatives, this compound was found to significantly inhibit the growth of MCF-7 breast cancer cells. The compound caused a dose-dependent increase in G2/M phase arrest, indicating its potential as an anticancer agent.
- Experimental Setup : MCF-7 cells were treated with varying concentrations (2.5, 5, 10, 20 μM) of the compound for 72 hours.
- Results : The percentage of cells in the G2/M phase increased from 16.7% at 2.5 μM to 39.3% at 20 μM, demonstrating significant cell cycle modulation.
Q & A
Q. What are the standard synthetic routes for N-(2-ethoxyphenyl)-N'-(2-methylphenyl)urea, and what critical parameters influence yield and purity?
The synthesis typically involves reacting substituted phenyl isocyanates with amines. For example:
- Step 1 : Preparation of 2-ethoxyphenyl isocyanate via phosgenation of 2-ethoxyaniline.
- Step 2 : Reaction with 2-methylaniline under anhydrous conditions in a polar aprotic solvent (e.g., THF or DCM).
Critical parameters : - Temperature control (0–5°C for exothermic reactions to avoid side products).
- Solvent purity (moisture-free to prevent hydrolysis of isocyanate intermediates).
- Stoichiometric ratios (excess isocyanate ensures complete amine conversion).
Purification often employs column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol/water mixtures. Impurities like unreacted amines or urea byproducts must be monitored via HPLC or TLC .
Q. How is the structural characterization of this compound performed using spectroscopic and crystallographic methods?
- Spectroscopy :
- ¹H/¹³C NMR : Assign peaks based on substituent electronic effects. The ethoxy group (OCH₂CH₃) shows characteristic splitting at δ ~1.3–1.5 ppm (triplet) and δ ~4.0–4.2 ppm (quartet). Aromatic protons from the 2-methylphenyl group appear as a multiplet near δ ~6.8–7.2 ppm.
- FT-IR : Urea carbonyl (C=O) stretching at ~1640–1680 cm⁻¹ and N-H stretches at ~3200–3350 cm⁻¹.
- Crystallography : Single-crystal X-ray diffraction (e.g., SHELX programs) confirms bond lengths and angles. For example, the urea moiety typically displays a planar geometry with C=O bond lengths of ~1.23 Å and N-H···O hydrogen bonding .
Advanced Research Questions
Q. How can researchers resolve contradictions in structure-activity relationship (SAR) data for this urea derivative?
Conflicting SAR data may arise from:
- Conformational flexibility : Use computational docking (e.g., AutoDock Vina) to model binding poses with target proteins.
- Solubility differences : Compare logP values (via HPLC) to assess hydrophobicity’s impact on cellular uptake.
- Assay variability : Standardize bioactivity tests (e.g., IC₅₀ determination in cancer cell lines) with positive controls like combretastatin A-4 ().
Example : If antitumor activity varies across studies, validate results using orthogonal assays (e.g., flow cytometry for apoptosis vs. Western blot for tubulin disruption) .
Q. What computational approaches are used to model the interaction between this compound and biological targets like β-tubulin?
- Molecular Dynamics (MD) Simulations : Simulate binding stability over 100-ns trajectories (e.g., GROMACS). Key metrics include RMSD (<2 Å) and hydrogen bond persistence.
- Quantum Mechanics/Molecular Mechanics (QM/MM) : Analyze electronic interactions at the urea-carbonyl binding site.
- Pharmacophore Modeling : Identify essential features (e.g., urea core, ethoxy group) using tools like Schrödinger’s Phase.
Case study : Similar urea derivatives show affinity for β-tubulin’s colchicine-binding site; compare binding energies (ΔG) with analogs to prioritize synthesis .
Q. How do researchers design experiments to optimize the compound’s pharmacokinetic (PK) properties while retaining efficacy?
- Metabolic stability : Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS. Modify substituents (e.g., replace ethoxy with methoxy) to reduce CYP450-mediated oxidation.
- Plasma protein binding (PPB) : Use equilibrium dialysis to measure unbound fraction. High PPB (>90%) may necessitate structural tweaks (e.g., adding polar groups).
- In vivo PK : Administer intravenously/orally in rodent models and calculate AUC, t₁/₂, and bioavailability. Correlate with logD values for predictive modeling .
Comparative Analysis Table
| Compound | Structural Features | Biological Activity (IC₅₀) | Key Reference |
|---|---|---|---|
| This compound | Ethoxy + methylphenyl substituents | Antitumor (e.g., MCF-7: 5.2 µM) | |
| Combretastatin A-4 | Phenolic stilbene | Antitumor (MCF-7: 0.01 µM) | |
| N-(2-Chloroethyl)-N'-[4-(methylthio)phenyl]urea | Chloroethyl + methylthio groups | Microtubule disruption (HeLa: 3.8 µM) |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
